molecular formula C15H12ClN3O B15060746 6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine

6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine

Cat. No.: B15060746
M. Wt: 285.73 g/mol
InChI Key: RUGYQLVGFGAYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 2-methoxynaphthalene under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is unique due to its combination of a pyrazine ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine

InChI

InChI=1S/C15H12ClN3O/c1-20-11-7-6-9-4-2-3-5-10(9)13(11)14-15(17)19-12(16)8-18-14/h2-8H,1H3,(H2,17,19)

InChI Key

RUGYQLVGFGAYKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(N=C3N)Cl

Origin of Product

United States

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